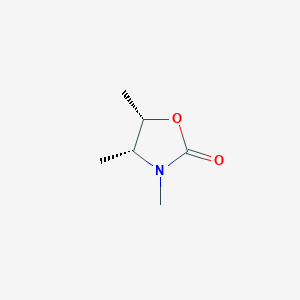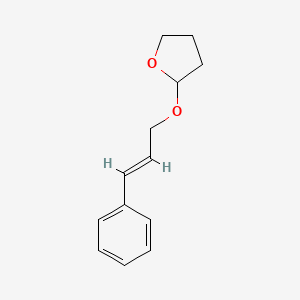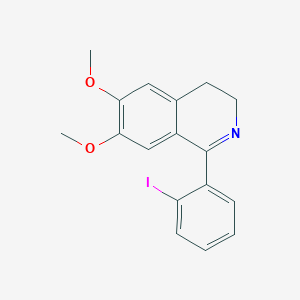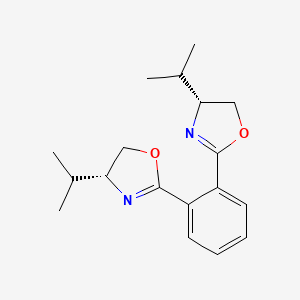
1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core. This compound is of significant interest in the field of asymmetric synthesis due to its ability to act as a ligand in various catalytic processes. The presence of chiral centers in the oxazoline rings imparts unique stereochemical properties, making it a valuable tool in enantioselective reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives. The reaction is usually carried out under dehydrating conditions to facilitate the ring closure.
Attachment to Benzene Core: The oxazoline rings are then attached to the benzene core through a series of substitution reactions. This step often involves the use of halogenated benzene derivatives and appropriate base catalysts to promote the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles under specific conditions.
Reduction: Reduction reactions can convert the oxazoline rings back to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and reagents like halogens or nitro compounds.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of amino alcohols.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
1,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which 1,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its role as a chiral ligand. The compound coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reaction products. The chiral centers in the oxazoline rings interact with the substrate, guiding the formation of enantioselective products.
類似化合物との比較
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another bidentate ligand used in asymmetric catalysis.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand with similar applications in catalysis.
1,2-Bis(2,4,6-tribromophenoxy)ethane: A compound with different functional groups but used in similar catalytic processes.
Uniqueness
1,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral oxazoline rings, which provide distinct stereochemical properties. This makes it particularly valuable in enantioselective catalysis, where the control of stereochemistry is crucial.
特性
分子式 |
C18H24N2O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(4R)-4-propan-2-yl-2-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-7-5-6-8-14(13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m0/s1 |
InChIキー |
IDHVDBMDIVRZLO-HOTGVXAUSA-N |
異性体SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)C(C)C |
正規SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2C3=NC(CO3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
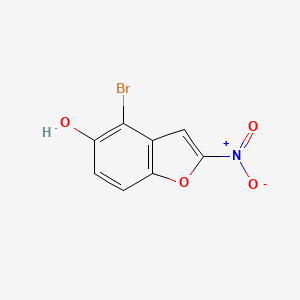
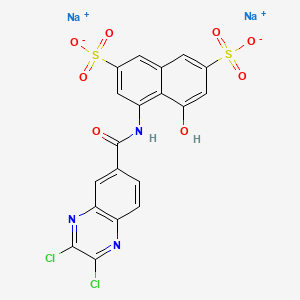
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
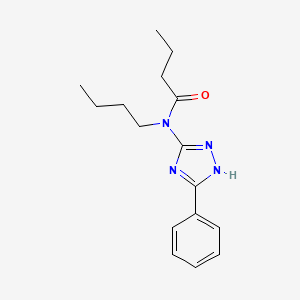
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
